molecular formula C10H12N2O3 B8647721 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide CAS No. 108494-72-0

2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B8647721
CAS RN: 108494-72-0
M. Wt: 208.21 g/mol
InChI Key: YKZBEIJTRNBOFF-UHFFFAOYSA-N
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Description

2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

108494-72-0

Product Name

2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-7-5-8(3-4-9(7)15-2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)

InChI Key

YKZBEIJTRNBOFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=NO)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of chloral hydrate (123.5 g) in water (1650 ml) was added a solution of anhydrous sodium sulphate (500 g) in water (640 ml) followed by sodium sulphate decahydrate (644 g). A solution of 4-methoxy-3-methylaniline (94 g) in a mixture of concentrated hydrochloric acid (59 ml) and water (400 ml) was then added, followed by a solution of hydroxylamine hydrochloride (151 g) in water (690 ml). The mixture was boiled for 5 minutes and then left at room temperatue overnight. The solid product was collected, washed with water and dried to give the novel compound, N-(4-methoxy-3-methylphenyl)-2-hydroxyiminoacetamide, m.p. 163°-165°.
Quantity
123.5 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1650 mL
Type
solvent
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
59 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
151 g
Type
reactant
Reaction Step Four
Name
Quantity
690 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Chloral hydrate (11.5 g, 70 mmol) and anhydrous sodium sulfate (60 g, 422 mmol) were added to vigorously stirred water (300 mL). A slurry prepared by mixing hydroxylamine hydrochloride (23.0 g, 331 mmol) and 4-methoxy-3-methylphenylamine (10.0 g, 73 mmol) with aqueous hydrochloric acid (2.4 M, 250 mL) was added to the above mixture. The resulting mixture was refluxed for 20 min and then allowed to stand at room temperature for 16 h. A precipitate formed and was collected by filtration. The solid was washed with water and dried to yield 2-hydroxyimino-N-(4-methoxy-3-methylphenyl)acetamide (6.7 g, 32 mmol, 44%)
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

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